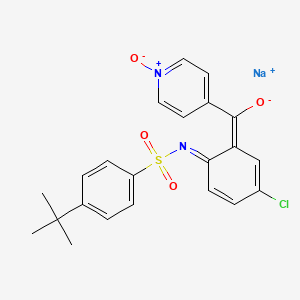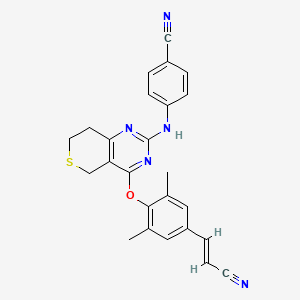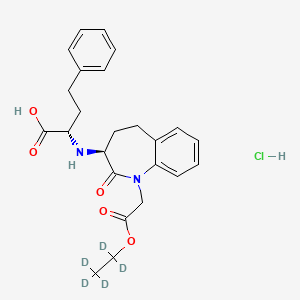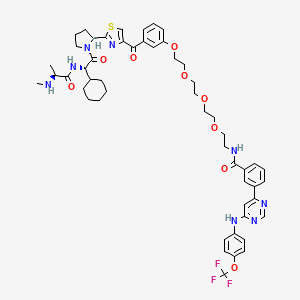
Melengestrol acetate-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melengestrol acetate-d6 is a deuterated form of melengestrol acetate, a synthetic progestogen used primarily in veterinary medicine. This compound is known for its role in promoting growth and suppressing estrus in cattle. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of melengestrol acetate due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of melengestrol acetate-d6 involves the incorporation of deuterium atoms into the melengestrol acetate molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium. This can be achieved using deuterated reagents under specific conditions. For example, the reaction of melengestrol acetate with deuterated acetic anhydride in the presence of a deuterated catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is carefully monitored to maintain the integrity of the deuterium labeling and to achieve high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
Melengestrol acetate-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can replace functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reagents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield deuterated ketones, while reduction can produce deuterated alcohols.
Scientific Research Applications
Melengestrol acetate-d6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of melengestrol acetate in animals.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of melengestrol acetate.
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of melengestrol acetate in biological samples.
Veterinary Medicine: Research on the effects of melengestrol acetate on animal growth and reproductive health.
Mechanism of Action
Melengestrol acetate-d6 exerts its effects by binding to progesterone receptors in the body. This binding inhibits the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) from the pituitary gland. The suppression of these hormones prevents ovulation and estrus in animals, promoting growth and improving feed efficiency.
Comparison with Similar Compounds
Similar Compounds
- Chlormadinone acetate
- Cyproterone acetate
- Medroxyprogesterone acetate
- Megestrol acetate
Uniqueness
Melengestrol acetate-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise tracking and quantification in pharmacokinetic and metabolic studies. Compared to other progestogens, this compound offers enhanced stability and reduced metabolic degradation, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C24H30O4 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,2,6-trideuterio-10,13-dimethyl-16-methylidene-3-oxo-8,9,11,12,14,15-hexahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C24H30O4/c1-14-12-21-19-7-6-17-13-18(27)8-10-22(17,4)20(19)9-11-23(21,5)24(14,15(2)25)28-16(3)26/h6-7,13,19-21H,1,8-12H2,2-5H3/t19-,20+,21+,22+,23+,24+/m1/s1/i3D3,6D,8D2 |
InChI Key |
UXRDAJMOOGEIAQ-CGWZGJLFSA-N |
Isomeric SMILES |
[2H]C1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC(=C)[C@@]3(C(=O)C)OC(=O)C([2H])([2H])[2H])C)[C@@]4(C1=CC(=O)C(C4)([2H])[2H])C |
Canonical SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)





![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)







